2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl-
Overview
Description
2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- is a complex organic compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds.
Scientific Research Applications
2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its versatility makes it a valuable compound for developing new pharmaceuticals and therapeutic agents. Additionally, it has industrial applications, such as in the synthesis of polymers and other advanced materials .
Mechanism of Action
Target of Action
Doxapram impurity B, also known as UNII-73P6569O4H or 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one, primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and are responsible for initiating the body’s response to these changes .
Mode of Action
Doxapram impurity B stimulates the peripheral carotid chemoreceptors, which in turn leads to respiratory stimulation . It is thought to stimulate the carotid body by inhibiting certain potassium channels . This inhibition results in an increase in the activity of the chemoreceptors, leading to an increase in the rate and depth of respiration .
Biochemical Pathways
The primary biochemical pathway affected by Doxapram impurity B is the respiratory pathway. By stimulating the peripheral carotid chemoreceptors, it increases the rate and depth of respiration, enhancing the exchange of oxygen and carbon dioxide in the lungs . This can help to alleviate symptoms of respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It is known that the compound has a short duration of action . The oral bioavailability of Doxapram in preterm neonates is 74%, requiring a 33% higher dose via oral than intravenous administration to maintain exposure .
Result of Action
The primary result of the action of Doxapram impurity B is an increase in the rate and depth of respiration . This can help to alleviate symptoms of respiratory insufficiency in patients with COPD . Additionally, a pressor response may result following Doxapram administration, leading to an increase in blood pressure .
Action Environment
The action of Doxapram impurity B can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s action may be influenced by the patient’s physiological state, such as their blood oxygen and carbon dioxide levels, as well as the pH of their blood .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Doxapram, the parent compound, stimulates respiratory activity through the peripheral carotid chemoreceptors
Cellular Effects
Studies on Doxapram have shown that it stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex . It is possible that Doxapram Impurity B may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Doxapram, the parent compound, is thought to stimulate the carotid body by inhibiting certain potassium channels . It is possible that Doxapram Impurity B may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Doxapram Impurity B in laboratory settings. It is known that Doxapram has a short duration of action , which could suggest that Doxapram Impurity B may also have a short duration of action.
Dosage Effects in Animal Models
Studies on Doxapram have shown a dose-dependent response in the depolarization of the larval Drosophila muscle and an increase in evoked synaptic transmission .
Metabolic Pathways
Doxapram is primarily metabolized in the liver, producing keto-doxapram and other metabolites . It is possible that Doxapram Impurity B may be involved in similar metabolic pathways.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- involves multiple steps and specific reaction conditions. One common method includes the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation . This method is part of a broader category of one-pot multicomponent synthesis, which is efficient and environmentally friendly. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield are optimized for commercial use .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives with modified functional groups .
Comparison with Similar Compounds
Similar compounds to 2-Pyrrolidinone, 1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenyl- include other pyrrolidinone derivatives such as 1-ethyl-2-pyrrolidinone and 1-octyl-2-pyrrolidinone . These compounds share the pyrrolidinone core structure but differ in their substituents, which can significantly affect their biological activity and applications.
Properties
IUPAC Name |
1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,23,25H,2,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGQONBFMWLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-76-2 | |
Record name | 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ETHYL-4-(2-((2-HYDROXYETHYL)AMINO)ETHYL)-3,3-DIPHENYLPYRROLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P6569O4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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